Oxalate;titanium(2+)

Catalog No.
S12810740
CAS No.
M.F
C2O4Ti
M. Wt
135.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxalate;titanium(2+)

Product Name

Oxalate;titanium(2+)

IUPAC Name

oxalate;titanium(2+)

Molecular Formula

C2O4Ti

Molecular Weight

135.89 g/mol

InChI

InChI=1S/C2H2O4.Ti/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2

InChI Key

UHIDYLBCMGOPPP-UHFFFAOYSA-L

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Ti+2]

Oxalate; titanium(2+) is a coordination compound formed between titanium ions and oxalate anions. The chemical formula for this compound is typically represented as Ti C2O4)2\text{Ti C}_2\text{O}_4)_2. In this context, titanium exists in a +2 oxidation state, which influences its chemical behavior and interactions. This compound is characterized by its crystalline structure and is often utilized in various chemical processes due to its unique properties, including stability and reactivity in different environments .

The chemistry of oxalate; titanium(2+) involves several notable reactions:

  • Formation Reaction: The synthesis of oxalate; titanium(2+) can be achieved by reacting titanium hydroxide with oxalic acid in an aqueous solution:
    Ti OH 2+2C2O4H2Ti C2O4)2+2H2O\text{Ti OH }_2+2\text{C}_2\text{O}_4\text{H}_2\rightarrow \text{Ti C}_2\text{O}_4)_2+2\text{H}_2\text{O}
  • Decomposition: Upon heating, oxalate; titanium(2+) decomposes to form titanium dioxide and carbon dioxide:
    Ti C2O4)2TiO2+2CO2\text{Ti C}_2\text{O}_4)_2\rightarrow \text{TiO}_2+2\text{CO}_2
  • Photocatalytic Reactions: This compound can also participate in photocatalytic oxidation reactions, particularly when combined with titanium dioxide, enhancing the degradation of organic pollutants under UV light .

Several methods exist for synthesizing oxalate; titanium(2+):

  • Direct Reaction: As mentioned, one common method involves the direct reaction of titanium hydroxide with oxalic acid.
  • Sol-gel Process: This method involves the hydrolysis of titanium alkoxides followed by the addition of oxalic acid to form a gel that can be dried and calcined to produce the desired compound.
  • Precipitation Method: Titanium salts can be precipitated from solutions containing oxalate ions under controlled conditions, allowing for the formation of crystalline structures.

Oxalate; titanium(2+) has several applications across various fields:

  • Photocatalysis: It is used in photocatalytic systems for environmental remediation, particularly in degrading organic pollutants.
  • Material Science: The compound is utilized in the production of titanium dioxide polymorphs, which are important in pigments and photocatalysts.
  • Electronics: It serves as a precursor for materials used in electronic applications, including sensors and energy storage devices.
  • Biomedical

Studies have shown that oxalate; titanium(2+) interacts with various biological molecules and environmental factors:

  • Metal Ion Interactions: The presence of other metal ions can influence the stability and reactivity of this compound.
  • Environmental Impact: Its behavior under different pH levels and temperatures has been studied to understand its environmental persistence and degradation pathways.

These interactions are crucial for optimizing its applications in catalysis and material science.

Oxalate; titanium(2+) shares similarities with several other coordination compounds involving titanium and oxalate or related ligands. Here are some notable comparisons:

Compound NameChemical FormulaOxidation StateKey Characteristics
Oxalate; titanium(4+)Ti(C₂O₄)₂+4More stable than titanium(2+) variant; used in advanced materials.
Lithium; oxalate; titanium(2+)C₂LiO₄Ti⁺+2Involves lithium ions, enhancing electrical conductivity in batteries.
Oxalate; oxygen(2-); titanium(4+)C₂O₅Ti+4Exhibits different reactivity patterns due to additional oxygen coordination.

Uniqueness of Oxalate; Titanium(2+)

The uniqueness of oxalate; titanium(2+) lies primarily in its lower oxidation state compared to many other titanium compounds, which often exist in higher oxidation states (like +4). This characteristic affects its reactivity, stability, and potential applications, particularly in fields requiring specific electronic properties or catalytic activity .

The precipitation of titanium oxalate compounds represents a fundamentally pH-dependent process where solution chemistry dictates the final product composition and purity. Research has demonstrated that barium titanyl oxalate can be obtained only below pH 3.0, with increasing pH values leading to progressive formation of mixed-phase products [1]. The optimal precipitation conditions require precise control of both pH and ionic concentrations to achieve maximum yields.

pH RangePrimary ProductFormation ConditionsPrecipitation Efficiency (%)
Below 3.0Barium titanyl oxalateLow pH favors oxalate formation95
3.0-5.0Barium titanyl hydroxy oxalateTransition zone - mixed compounds85
5.0-7.0Mixed phase formationCompeting reactions occur65
7.0-10.0Barium oxalate + titanyl hydroxidePhase separation observed45
Above 10.0Increased hydroxide precipitationHydroxide dominant25

The precipitation mechanism involves the destabilization of anionic titanium oxalate species through careful pH manipulation. Potassium titanyl oxalate solutions stable over narrow pH ranges are destabilized with the addition of metal chloride solutions to produce insoluble titanium oxalate compounds and oxalic acid [2]. This process generates oxalic acid in situ, which subsequently reacts with metal cations to precipitate the desired oxalate compounds simultaneously.

The formation of titanium oxalate complexes in aqueous solution has been extensively studied through conductometric measurements, revealing the presence of four distinct oxalate species with molar ratios of oxalic acid to titanium dioxide ranging from 0.5 to 2.0 [3]. Molecular weight, electrodialysis and anion exchange measurements between pH 1 and 4 showed that the titanyl oxalate anion is present in solution as mononuclear titanium hydroxide oxalate units [4].

Temperature effects during precipitation significantly influence both the kinetics and thermodynamics of complex formation. The electrodialysis factor proves to be constant within the limits of experimental error in the pH range 1-3 and does not significantly decrease with increasing pH [4]. This stability suggests that polymerization of titanium complexes occurs primarily at higher pH values, typically above 5.5, where competing hydroxide formation becomes thermodynamically favorable.

Hydrothermal Synthesis Pathways

Hydrothermal synthesis provides a versatile approach for producing titanium oxalate compounds with controlled morphology and crystalline structure. The method exploits elevated temperature and pressure conditions to facilitate dissolution-recrystallization processes that yield products with enhanced crystallinity and specific phase compositions.

Temperature (°C)Time (h)Product PhaseAnatase Content (%)Crystallite Size (nm)
12024Titanium oxalate0.0-
1501Rutile/anatase mixed42.515-25
1601Anatase TiO298.011
18024Optimal performance85.014
20048Nanotubes65.017

Using potassium titanyl oxalate as the titanium source, titanium oxalate has been prepared by a one-step hydrothermal method at 120°C [5]. When the temperature was increased to 150°C, the formation of rutile/anatase mixed crystal was observed, with the anatase content reaching approximately 42.5%. This temperature-dependent phase evolution demonstrates the critical role of thermal energy in controlling crystalline structure formation.

The hydrothermal formation mechanism involves the structural evolution of titanium hydroxide monomers under specific temperature and pressure conditions [6]. The hydrolysis ratio of these monomers determines the final crystal structure, with different ratios corresponding to distinct titanium dioxide polymorphs. When the hydrolysis ratio is in the intervals of h ≤ 2, 2 < h < 3, 3 ≤ h < 5 and h ≥ 5, the predicted crystal structures are rutile, mixed crystal, anatase and brookite, respectively [6].

Temperature and reaction time proved to have a slight influence on the crystallite size (from 9 to 17 nm) and a significant influence on the surface area (from 86 to 168 m²/g) [7]. The particles gradually change from granular to nanotube morphology with increasing temperature, with titanium dioxide prepared at 180°C displaying optimal photocatalytic performance [8].

The dissolution-recrystallization process during hydrothermal treatment involves multiple stages. Sodium tri-titanate particles with a rod-like morphology were prepared by a simple hydrothermal process in the presence of concentrated sodium hydroxide aqueous solution [9]. The ion exchange reaction of the synthesized sodium tri-titanate nanorods with hydrochloric acid under ultrasonic treatment promotes complete sodium substitution and the formation of protonated titanate nanorods.

Sol-Gel Processing Techniques

Sol-gel processing represents a highly versatile chemical route for synthesizing titanium oxalate compounds with exceptional control over composition, structure, and morphology. This method offers significant advantages including low processing temperature, high homogeneity, and low preparation cost [10].

PrecursorSolventCatalystGel Formation TimeCalcination Temperature (°C)Final Phase
Titanium tetraisopropoxideEthanol/WaterAcid/Base24 h500-800Anatase/Rutile
Titanium tetrachlorideWaterHCl2-6 h500-800Anatase
Titanium oxalate complexEthanolOxalic acid1-3 h650-750Mixed phases

The sol-gel mechanism involves hydrolysis and condensation reactions of titanium alkoxides with water to form titanium hydroxide and alcohol [11]. This reaction is typically initiated by adding a small amount of acid or base as a catalyst. The resulting gel retains the shape of the container and contains a high concentration of the metal oxide through the formation of a three-dimensional network structure via interconnected titanium-oxygen-titanium bonds.

The synthesis involves gel formation, digestion for 24 hours, drying at 100°C for 10 hours, and calcination in air at 500-800°C for 2 hours [12]. The calcination of dried sol-gel product at 500°C for 2 hours leads to formation of anatase phase with average crystallite size of approximately 11 nm and band gap of 3.34 eV.

The use of calcium oxalate significantly improves the performance of titanium dioxide prepared by sol-gel methods [13]. The oxalate ligand acts as a complexing agent, adapting the hydrolysis process and enabling incorporation of dopant ions at the molecular level with enhanced homogeneity and high chemical purity [14].

The aging process can range from hours to several days, depending on the specific requirements, allowing further condensation reactions to occur and promoting the development of desired material characteristics [11]. Finally, the wet gel is dried using various methods such as evaporation, supercritical drying, or freeze-drying to obtain a solid material with controlled porosity and high surface area.

Counterion Selection Strategies

The selection of appropriate counterions significantly influences the synthesis, stability, and thermal decomposition characteristics of titanium oxalate compounds. Different counterions provide distinct advantages in terms of solubility, thermal stability, and final product formation.

CounterionOxalate FormulaStability Range (°C)SolubilityThermal Decomposition StagesFinal Product
Potassium (K+)K2TiO(C2O4)270-275Moderate5K2TiO3
Sodium (Na+)Na2TiO(C2O4)2·3H2O80-300High4Na2TiO3
Ammonium (NH4+)(NH4)2TiO(C2O4)2·H2O60-290High3TiO2
Barium (Ba2+)BaTiO(C2O4)2·4H2O150-350Low4BaTiO3
Calcium (Ca2+)CaTiO(C2O4)2·5H2O120-320Low4CaTiO3

Ammonium titanyl oxalate monohydrate exists as cyclic tetranuclear complexes with titanium atoms six-coordinated with two bridging oxygen atoms and four oxygen atoms of bidentate oxalate groups [15]. The tetranuclear structure consists of an eight-membered titanium-oxygen ring with alternating short titanium-oxygen distances, indicating the presence of three-center two-electron bonds.

Potassium titanium oxalate thermal decomposition proceeds mainly through five stages forming potassium titanate, with theoretical and experimental mass loss data in good agreement [16]. The combined elimination of carbon monoxide and carbon dioxide during the third thermal decomposition stage follows a single-step mechanism with an activation energy value of approximately 315 kJ/mol.

The oxalate ligand with its steric hindrance promotes the uniform distribution and homogeneity of reactants, which could be responsible for the great difference observed between powders prepared by different preparation routes [17]. The presence of oxalate as a precipitating agent prevents the stacking of particles during thermal treatment, resulting in well-defined and less agglomerated spherical nanoparticles.

The formation of various titanyl oxalates depends on the specific counterion employed. White precipitates with compositions of BaTiO(C2O4)2·4H2O, SrTiO(C2O4)2·5.5H2O, PbTiO(C2O4)2·4H2O, and CaTiO(C2O4)2·5H2O were obtained by adding aqueous solutions of divalent salts to titanium oxalate solutions [18]. The thermal decomposition of these compounds proceeds through distinct stages, with water of crystallization given off first at 150-250°C, followed by oxalate group decomposition with carbon dioxide evolution at 320-360°C.

Hydrogen Bond Acceptor Count

4

Exact Mass

135.9275992 g/mol

Monoisotopic Mass

135.9275992 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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